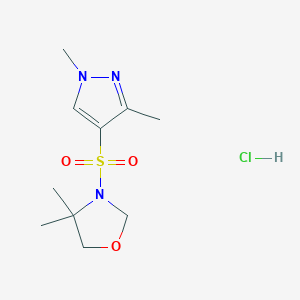
Clorhidrato de 3-((1,3-dimetil-1H-pirazol-4-il)sulfonil)-4,4-dimetil oxazolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring and an oxazolidine ring
Aplicaciones Científicas De Investigación
3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Pharmacokinetics
Molecular modeling studies and adme calculations of similar pyrazole derivatives are in adequate consent with the pharmacological screening results .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4,4-dimethyloxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
4,4-dimethyloxazolidine: Another precursor used in the synthesis.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups and applications.
Uniqueness
3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is unique due to its combined pyrazole and oxazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYQNQUTYANPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)
![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)
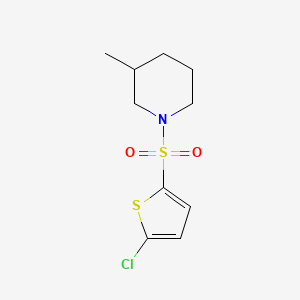
![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)
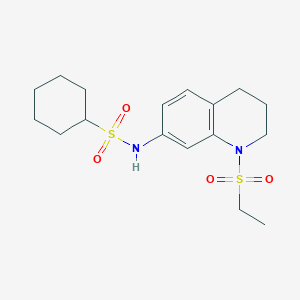
![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
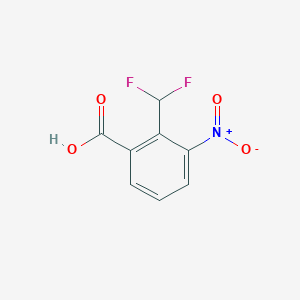
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
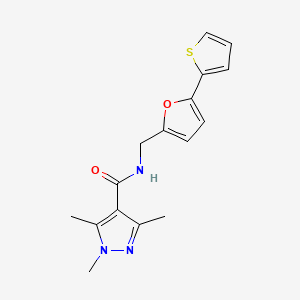
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
